Cas no 5457-41-0 (2,2,4-trimethyl-3-propan-2-ylpentan-3-ol)

2,2,4-trimethyl-3-propan-2-ylpentan-3-ol structure
5457-41-0 structure
Product Name:2,2,4-trimethyl-3-propan-2-ylpentan-3-ol
CAS No:5457-41-0
MF:C11H24O
MW:172.307663917542
CID:1589907
PubChem ID:230224
Update Time:2025-04-21

2,2,4-trimethyl-3-propan-2-ylpentan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,4-trimethyl-3-propan-2-ylpentan-3-ol
    • AC1L5J2D
    • AC1Q76JF
    • Diisopropyl-tert.-butyl-carbinol
    • diisopropyl-tert-butyl-carbinol
    • NSC24850
    • 2.4-Dimethyl-3-tert.-butyl-pentanol-(3)
    • AR-1F4863
    • CTK5A1734
    • 2,2,4-trimethyl-3-isopropyl-3-pentanol
    • 3-Pentanol, 3-isopropyl-2,2,4-trimethyl-
    • 3-Pentanol,2,4-trimethyl-
    • AC1L5J2D; AC1Q76JF; Diisopropyl-tert.-butyl-carbinol; diisopropyl-tert-butyl-carbinol; NSC24850; 2.4-Dimethyl-3-tert.-butyl-pentanol-(3); AR-1F4863; CTK5A1734; 2,2,4-trimethyl-3-isopropyl-3-pentanol; 3-Pentanol, 3-isopropyl-2,2,4-trimethyl-; 3-Pentanol,2,4-trimethyl-;
    • NSC-24850
    • SCHEMBL12196183
    • 5457-41-0
    • 3-isopropyl-2,2,4-trimethyl-3-pentanol
    • DTXSID00282182
    • Inchi: 1S/C11H24O/c1-8(2)11(12,9(3)4)10(5,6)7/h8-9,12H,1-7H3
    • InChI Key: SBZXSSDGPXFNPD-UHFFFAOYSA-N
    • SMILES: OC(C(C)C)(C(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 172.18282
  • Monoisotopic Mass: 172.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.826
  • Boiling Point: 188.6°C at 760 mmHg
  • Flash Point: 70.8°C
  • Refractive Index: 1.434
  • PSA: 20.23
  • LogP: 3.07560
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